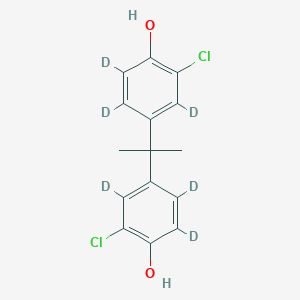

2,6-Dichloro bisphenol A-D12

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dichloro bisphenol A-D12 is a deuterium-labeled derivative of 2,6-Dichloro bisphenol A. It is a stable isotope compound where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, to study the pharmacokinetics and metabolic profiles of drugs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro bisphenol A-D12 involves the deuteration of 2,6-Dichloro bisphenol A. This process typically includes the use of deuterium gas or deuterated solvents under specific reaction conditions to replace hydrogen atoms with deuterium. The reaction is carried out in the presence of a catalyst to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient exchange of hydrogen with deuterium. The product is then purified using standard techniques such as crystallization or chromatography to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro bisphenol A-D12 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its non-deuterated form.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro bisphenol A-D12 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and to study the effects of deuterium substitution on chemical properties.

Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.

Industry: Applied in the development of new materials and in the study of environmental pollutants

Wirkmechanismus

The mechanism of action of 2,6-Dichloro bisphenol A-D12 involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, leading to changes in the pharmacokinetic and metabolic profiles of drugs.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Dichloro bisphenol A: The non-deuterated form of the compound.

Bisphenol A-D12: Another deuterium-labeled derivative but without the chlorine atoms.

2,4-Dichloro bisphenol A: A similar compound with chlorine atoms in different positions

Uniqueness

2,6-Dichloro bisphenol A-D12 is unique due to its specific deuterium labeling and the presence of chlorine atoms at the 2 and 6 positions. This combination provides distinct chemical and physical properties, making it valuable for specialized research applications .

Biologische Aktivität

2,6-Dichloro bisphenol A-D12 (DCBPA-D12) is a deuterated analog of bisphenol A (BPA), a widely studied endocrine-disrupting chemical (EDC). BPA and its chlorinated derivatives, including DCBPA, are known for their potential adverse biological effects. This article explores the biological activity of DCBPA-D12, including its mechanisms of action, associated health risks, and relevant case studies.

DCBPA-D12 is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the bisphenol structure. The deuterium labeling allows for precise tracking in biological studies. The compound's molecular formula is C12H8Cl2O2D12, with a molecular weight that facilitates its identification in complex biological matrices.

The biological activity of DCBPA-D12 can be understood through its interaction with various molecular targets:

- Estrogen Receptor Agonism : Like BPA, DCBPA exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ), which can lead to cellular proliferation and differentiation . This binding may initiate rapid signaling cascades that mimic natural estrogens.

- Thyroid Hormone Disruption : DCBPA has been shown to interfere with thyroid hormone receptor activity, potentially affecting metabolic processes and developmental outcomes .

- Cell Cycle Regulation : Studies indicate that DCBPA can impact cell cycle progression and apoptosis through pathways involving MAPK/ERK signaling .

Biological Activity Data

The following table summarizes key findings related to the biological activity of DCBPA-D12:

Case Study 1: Estrogenic Activity in Human Cell Lines

A study conducted on human breast cancer cell lines demonstrated that DCBPA-D12 activates estrogen receptors similarly to BPA at low concentrations (10^-14 M). This suggests that even deuterated analogs can retain significant biological activity relevant to human health concerns .

Case Study 2: Metabolic Effects in Animal Models

Research involving rodents exposed to DCBPA-D12 indicated significant weight gain and lipid accumulation compared to control groups. The study highlighted the compound's potential role as an obesogen, linking EDC exposure to metabolic disorders .

Case Study 3: Thyroid Disruption

In a controlled study assessing the effects of chlorinated bisphenols on thyroid function, DCBPA-D12 was found to decrease serum levels of triiodothyronine (T3), indicating disruption of thyroid hormone homeostasis. This disruption could have implications for growth and development in exposed populations .

Discussion

The biological activity of this compound raises significant concerns regarding its potential health impacts, particularly as an endocrine disruptor. Its ability to mimic estrogenic activity and interfere with thyroid hormones suggests that exposure could lead to various health issues, including reproductive disorders, metabolic syndrome, and developmental abnormalities.

Eigenschaften

Molekularformel |

C15H14Cl2O2 |

|---|---|

Molekulargewicht |

303.2 g/mol |

IUPAC-Name |

2-chloro-4-[2-(3-chloro-2,5,6-trideuterio-4-hydroxyphenyl)propan-2-yl]-3,5,6-trideuteriophenol |

InChI |

InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3/i3D,4D,5D,6D,7D,8D |

InChI-Schlüssel |

XBQRPFBBTWXIFI-HBFHXPTCSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1C(C)(C)C2=C(C(=C(C(=C2[2H])[2H])O)Cl)[2H])[2H])Cl)O)[2H] |

Kanonische SMILES |

CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.